N'-[(E)-[5-(3-Nitrophenyl)furan-2-YL]methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(E)-[5-(3-Nitrophenyl)furan-2-YL]methylidene]furan-2-carbohydrazide is a compound belonging to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a nitrophenyl group, which is a benzene ring substituted with a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(3-Nitrophenyl)furan-2-YL]methylidene]furan-2-carbohydrazide typically involves the condensation of furan-2-carbohydrazide with 5-(3-nitrophenyl)furan-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(3-Nitrophenyl)furan-2-YL]methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
N’-[(E)-[5-(3-Nitrophenyl)furan-2-YL]methylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(3-Nitrophenyl)furan-2-YL]methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cell growth and proliferation. Additionally, the nitrophenyl group can generate reactive oxygen species (ROS), causing oxidative stress and cell damage .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[5-(2-Nitrophenyl)furan-2-YL]methylidene]nicotinohydrazide
- N’-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]furan-2-carbohydrazide
- N’-[(E)-[5-(3-Nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide
Uniqueness
N’-[(E)-[5-(3-Nitrophenyl)furan-2-YL]methylidene]furan-2-carbohydrazide is unique due to its specific substitution pattern on the furan ring and the presence of the nitrophenyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C16H11N3O5 |
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Molecular Weight |
325.27 g/mol |
IUPAC Name |
N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C16H11N3O5/c20-16(15-5-2-8-23-15)18-17-10-13-6-7-14(24-13)11-3-1-4-12(9-11)19(21)22/h1-10H,(H,18,20)/b17-10+ |
InChI Key |
AWSZRBKWUUNTEO-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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